molecular formula C10H11NO B169784 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- CAS No. 101349-15-9

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-

Cat. No.: B169784
CAS No.: 101349-15-9
M. Wt: 161.2 g/mol
InChI Key: WVJRDYUXHWAGED-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which consists of a benzene ring fused to a pyrrolidone ring. It is a white or slightly yellow crystalline powder with a melting point of 121-124°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- can be achieved through various methods. One common approach involves the reaction of 2-indole with nitrous acid to produce 2H-Indol-2-one . Another method is the Vilsmeier-Haack reaction, which uses methylene chloride and chloramine to synthesize the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-4-9-8(5-6)7(2)10(12)11-9/h3-5,7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJRDYUXHWAGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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